2-Bromothieno[2,3-b]thiophene
Overview
Description
2-Bromothieno[2,3-b]thiophene is an organic compound with the molecular formula C6H3BrS2. It is a brominated derivative of thieno[2,3-b]thiophene, which is a fused heterocyclic compound containing two thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-b]thiophene typically involves the bromination of thieno[2,3-b]thiophene. One common method is the reaction of thieno[2,3-b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually performed in an inert solvent such as dichloromethane at room temperature. The use of NBS provides a milder and more selective bromination compared to elemental bromine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[2,3-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are used to form carbon-carbon bonds.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, solvents like tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature.
Coupling Reactions: Palladium catalysts, ligands such as triphenylphosphine, solvents like toluene or dimethylformamide (DMF), and reaction temperatures around 80-100°C.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like dichloromethane, and reaction temperatures around 0-25°C.
Major Products Formed
Substitution Reactions: Formation of various substituted thieno[2,3-b]thiophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds and other extended π-conjugated systems.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Scientific Research Applications
2-Bromothieno[2,3-b]thiophene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Material Science: The compound is utilized in the development of conjugated polymers and small molecules for use in electronic devices.
Medicinal Chemistry: Derivatives of this compound have shown potential as pharmaceutical agents with various biological activities, including anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 2-Bromothieno[2,3-b]thiophene in its applications is primarily related to its electronic properties. The compound’s fused thiophene rings provide a planar and conjugated structure, which facilitates efficient charge transport and light absorption. In organic electronics, this leads to improved performance of devices such as OLEDs and OFETs .
In medicinal chemistry, the biological activity of this compound derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors, through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
2-Bromothieno[2,3-b]thiophene can be compared with other similar compounds, such as:
Thieno[2,3-b]thiophene: The parent compound without the bromine substituent.
2-Bromothieno[3,2-b]thiophene: An isomer with the bromine atom in a different position.
Thieno[3,2-b]thiophene:
The uniqueness of this compound lies in its specific substitution pattern, which allows for selective functionalization and tuning of its electronic properties for various applications .
Properties
IUPAC Name |
5-bromothieno[2,3-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHZNSHNAFMJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179810 | |
Record name | Thieno(2,3-b)thiophene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-81-7 | |
Record name | Thieno(2,3-b)thiophene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromothieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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